1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide
Description
The compound 1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide is a structurally complex molecule featuring a benzimidazole core linked to a piperidine-4-carboxamide moiety via a propyl chain substituted with a 4-(5-chloro-2-methylphenyl)piperazine group.
Properties
Molecular Formula |
C27H35ClN6O |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H35ClN6O/c1-20-7-8-22(28)19-25(20)33-17-15-32(16-18-33)12-4-11-29-26(35)21-9-13-34(14-10-21)27-30-23-5-2-3-6-24(23)31-27/h2-3,5-8,19,21H,4,9-18H2,1H3,(H,29,35)(H,30,31) |
InChI Key |
VMUGXQGHCWYMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC(=O)C3CCN(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
The preparation of MMV019746 involves synthetic routes that include multiple steps of organic synthesis. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MMV019746 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, including:
Anticancer Activity
Several studies have explored the anticancer potential of benzodiazole derivatives, including this compound. For instance, compounds with similar structures have shown moderate to potent activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and benzodiazole moieties can enhance anticancer efficacy .
Antimicrobial Properties
The compound's structural components may contribute to antimicrobial activity. Research into related piperazine derivatives has revealed significant antibacterial and antifungal properties, indicating that this compound could also possess similar effects . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuropharmacological Effects
Benzodiazole derivatives are known for their neuropharmacological effects. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression . The piperazine ring is particularly noted for its influence on serotonin and dopamine receptors.
Case Study 1: Anticancer Screening
In a study focused on synthesizing benzothiazole-piperazine hybrids, researchers evaluated a series of compounds for their anticancer activity against multiple cell lines. The findings indicated that modifications to the piperazine component significantly affected cytotoxicity, with certain derivatives showing IC50 values in the low micromolar range against MCF7 cells .
Case Study 2: Antimicrobial Evaluation
A separate study investigated the antimicrobial properties of piperidine derivatives. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on similar scaffolds .
Mechanism of Action
The mechanism of action of MMV019746 involves its interaction with specific molecular targets within the malaria parasite. It disrupts critical biological pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25)
- Key Features : Retains the benzodiazol-piperidine-carboxamide backbone but replaces the propyl-piperazine group with a 4-iodophenyl substituent.
- Synthesis: Synthesized via coupling of tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate with 1-chloro-3-fluoro-2-nitrobenzene, yielding a compound optimized for inhibitory activity .
4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (Compound 14)
- Key Features : Features a 5-chloro substitution on the benzodiazol ring and a 4-methylphenyl carboxamide group.
- Synthesis: Prepared in 85% yield via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-methylphenyl isocyanate .
- Significance : The methyl group on the phenyl ring may enhance lipophilicity, influencing membrane permeability and metabolic stability .
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide
- Key Features : Replaces benzimidazole with benzothiazole and introduces a pyridine-2-carbonyl-piperazine group.
- Synthesis: Derived from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and (piperazin-1-yl)(pyridin-2-yl) methanone .
- Significance : The benzothiazole core and pyridine substitution may alter electronic properties, impacting binding to ATP pockets in kinases .
Data Tables
Table 2: Pharmacological Insights (Inferred from Structural Analogues)
Key Findings and Implications
Substituent Effects : The 5-chloro and 2-methyl groups on the phenylpiperazine moiety in the target compound may enhance selectivity for hydrophobic binding pockets, as seen in Compound 14 .
Synthetic Feasibility : High yields (e.g., 85% for Compound 14) suggest that carboxamide coupling strategies are robust for benzimidazole-piperidine hybrids .
Biological Activity
The compound 1-(1H-1,3-benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzodiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Piperazine and piperidine rings : Frequently found in many pharmacologically active compounds, contributing to their receptor-binding capabilities.
Research indicates that the compound interacts with multiple biological targets, primarily through modulation of neurotransmitter systems. The following mechanisms have been identified:
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Dopaminergic Activity : Given its structural similarity to known antipsychotic agents, the compound may exhibit dopamine receptor antagonism, which is beneficial in treating schizophrenia and other psychotic disorders.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various studies. Key findings include:
- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects. It increased levels of serotonin and norepinephrine in the brain, akin to established antidepressants .
- Anticancer Potential : Preliminary studies have shown that the compound inhibits the proliferation of cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Increased serotonin/norepinephrine levels | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Reduced neuroinflammation in vitro |
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Animal Model Study on Depression : A study involving mice showed that administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced mood-related outcomes .
- In Vitro Cancer Cell Line Study : The compound was tested against various cancer cell lines (e.g., breast cancer, lung cancer). Results indicated a dose-dependent reduction in cell viability, suggesting a promising role as an anticancer agent .
- Neuroprotection Against Oxidative Stress : In neuronal cultures exposed to oxidative stress, the compound exhibited protective effects by reducing markers of inflammation and apoptosis, highlighting its potential in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
